molecular formula C12H11ClN2O B1427235 4-Chloro-6-(2-ethoxyphenyl)pyrimidine CAS No. 1073485-22-9

4-Chloro-6-(2-ethoxyphenyl)pyrimidine

Cat. No.: B1427235
CAS No.: 1073485-22-9
M. Wt: 234.68 g/mol
InChI Key: QJQKIVRAZLLRID-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-ethoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethoxyphenyl group at the 6-position. It is a versatile chemical used in various scientific research fields due to its unique structural properties.

Mechanism of Action

Target of Action

4-Chloro-6-(2-ethoxyphenyl)pyrimidine (CEPP) is a heterocyclic compound with chloro, ethoxy, and phenyl substituentsFor instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

One such mechanism involves inhibiting protein kinases . The inhibition of these enzymes can disrupt cellular signaling processes, potentially leading to various downstream effects such as altered cell growth and metabolism.

Biochemical Pathways

For instance, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that CEPP may also influence these or similar pathways, leading to downstream effects on inflammation and other cellular processes.

Result of Action

, it is plausible that CEPP may have similar effects, potentially leading to altered cell growth, metabolism, and inflammatory responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-ethoxyphenyl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process, reducing waste, and improving safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: The compound can participate in further Suzuki-Miyaura coupling reactions to introduce additional substituents on the pyrimidine ring.

    Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura Coupling: Poly-substituted pyrimidines with diverse aryl or alkyl groups.

    Oxidation: Phenolic derivatives.

    Reduction: Ethyl-substituted derivatives.

Scientific Research Applications

4-Chloro-6-(2-ethoxyphenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2-ethoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-chloro-6-(2-ethoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKIVRAZLLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,6-dichloropyrimidine (6.0 g, 0.04 mol) and 2-ethoxyphenylboronic acid (4.81 g, 0.029 mol) in mixture of dimethoxyethane (120 mL) and water (18 mL) were added NaHCO3 (6.72 g, 0.08 mol) and (PPh3)2PdCl2 (0.84 g) and the reaction mixture was allowed to reflux for 8 h, then it was concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (100 mL), the resulting solution was washed with water (20 mL), dried over anhydrous K2CO3, filtered and the solvent removed under reduced pressure. The crude product was purified by flash chromatography on silica (eluent CH2Cl2) and recrystallized from hexanes. Yield of 4-chloro-6-(2-ethoxyphenyl)-pyrimidine 4.97 g (73%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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